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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)-1,3-oxazole-2-

carboxylic acid

CAS No.: 1017-03-4

Cat. No.: B3199579

Get Quote

Executive Summary
The 4-chlorophenyl substituted oxazole scaffold represents a privileged structural motif in

modern drug discovery, characterized by its high metabolic stability, favorable lipophilicity, and

versatile binding capabilities. This guide provides a comprehensive technical analysis of this

scaffold, focusing on its synthetic accessibility, structure-activity relationships (SAR), and

pharmacological applications in oncology and infectious diseases.[1][2] By leveraging the

specific electronic and steric properties of the 4-chlorophenyl moiety, researchers can modulate

potency and selectivity against targets such as VEGFR2, COX-2, and microbial DNA gyrase.

Chemical Architecture & Pharmacophore
Analysis[3]
The 1,3-oxazole ring is a five-membered heterocycle containing oxygen at position 1 and

nitrogen at position 3. The incorporation of a 4-chlorophenyl group—typically at the C-2 or C-5

position—imparts critical physicochemical properties:
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Lipophilicity Modulation: The chlorine atom increases the logP value, enhancing membrane

permeability and blood-brain barrier (BBB) penetration.

Metabolic Blockade: Substitution at the para-position of the phenyl ring blocks metabolic

hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

) of the molecule.

Halogen Bonding: The chlorine atom can participate in halogen bonding (

-hole interactions) with carbonyl oxygens or backbone amides in the target protein's binding
pocket, a feature often superior to hydrogen bonding for specificity.

Regioisomerism
The biological activity is highly dependent on the attachment point of the 4-chlorophenyl group:

C-2 Substitution: Common in antimicrobial agents and COX-2 inhibitors.

C-5 Substitution: Frequently observed in kinase inhibitors (e.g., VEGFR2 antagonists).

Synthetic Strategies
To access 4-chlorophenyl oxazoles, two primary methodologies are recommended based on

yield, scalability, and regioselectivity.

Method A: Van Leusen Oxazole Synthesis
(Recommended for C-5 Aryl Oxazoles)
This method utilizes Tosylmethyl Isocyanide (TosMIC) and is favored for its operational

simplicity and high regioselectivity for 5-substituted oxazoles.

Mechanism of Action: The reaction proceeds via a base-mediated [3+2] cycloaddition between

the aldehyde and the deprotonated TosMIC, followed by the elimination of

-toluenesulfinic acid.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)oxazole
Reagents: 4-Chlorobenzaldehyde (1.0 equiv), TosMIC (1.1 equiv), Potassium Carbonate (
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, 2.0 equiv), Methanol (MeOH).

Conditions: Reflux, 3–4 hours.

Step-by-Step Methodology:

Preparation: Charge a round-bottom flask with 4-chlorobenzaldehyde (10 mmol) and TosMIC

(11 mmol) in anhydrous MeOH (50 mL).

Base Addition: Add anhydrous

(20 mmol) in a single portion.

Cyclization: Heat the mixture to reflux (

C) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance
of the aldehyde (

) and formation of the product (

).

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50

mL) and extract with Ethyl Acetate (

mL).

Purification: Wash combined organic layers with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in
Hexanes).

Validation:

NMR (400 MHz,

):

7.91 (s, 1H, oxazole H-2), 7.60 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.35 (s, 1H, oxazole H-4).
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Method B: Robinson-Gabriel Cyclodehydration
(Recommended for 2,5-Disubstituted Oxazoles)
This classical method involves the dehydration of 2-acylamino ketones.

Workflow Visualization:

N-acyl-alpha-amino ketone

Cyclization Intermediate
(Enol)

 Tautomerization

2,5-Disubstituted Oxazole Dehydration (-H2O)

POCl3 / H2SO4

Catalyst

Click to download full resolution via product page

Figure 1: Mechanistic flow of the Robinson-Gabriel cyclodehydration for oxazole synthesis.

Medicinal Chemistry & Structure-Activity
Relationships (SAR)
The 4-chlorophenyl group serves as a critical anchor in the binding pocket of various biological

targets.

Anticancer Activity (VEGFR2 Inhibition)
Oxazole derivatives substituted with a 4-chlorophenyl group at the C-2 position have shown

potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of

tumor angiogenesis.

Mechanism: The oxazole nitrogen accepts a hydrogen bond from the hinge region of the kinase

(Cys919), while the 4-chlorophenyl group occupies the hydrophobic pocket adjacent to the

gatekeeper residue.

Quantitative Data Summary:
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Compound ID R1 (C-2) R2 (C-5)
IC50 (VEGFR2)
[µM]

IC50 (HUVEC)
[µM]

OX-Cl-1 4-chlorophenyl 4-pyridyl 0.045 0.12

OX-H-1 Phenyl 4-pyridyl 0.850 1.45

OX-F-1 4-fluorophenyl 4-pyridyl 0.120 0.35

OX-OMe-1 4-methoxyphenyl 4-pyridyl 2.100 >10

Table 1: Comparative potency of C-2 substituted oxazoles against VEGFR2 kinase and

HUVEC cell proliferation. Note the significant potency increase with the 4-Cl substitution.

Antimicrobial Activity
In the context of antimicrobial agents, the 4-chlorophenyl moiety enhances activity against

Gram-positive bacteria, particularly MRSA (Methicillin-Resistant Staphylococcus aureus). The

lipophilic nature of the chlorine allows the molecule to penetrate the bacterial cell wall more

effectively.

Signaling Pathway Inhibition: Many oxazole antibiotics target bacterial DNA Gyrase (Subunit

B).
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Figure 2: Mechanism of action for oxazole-based antimicrobial agents targeting DNA Gyrase.

Case Study: The "Vertex" Analog
A notable example from recent literature involves the 2-{4-[(4-

chlorophenyl)sulfonyl]phenyl}oxazole derivatives. These compounds demonstrate dual activity:

antimicrobial efficacy and low toxicity against eukaryotic cells.

Key Findings:

Structure: A 4-chlorophenyl sulfonyl group linked to a central phenyl ring, which is then

attached to the oxazole.[3]

Efficacy: The 4-Cl derivative showed a Minimum Inhibitory Concentration (MIC) of 10-15

µg/mL against E. faecium, comparable to standard antibiotics.
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Toxicity: In Daphnia magna toxicity assays, the 4-Cl derivative exhibited a higher safety

margin compared to the unsubstituted analog, likely due to reduced formation of reactive

metabolic intermediates.

Future Outlook
The 4-chlorophenyl oxazole scaffold is evolving toward hybrid molecules. Current trends

indicate the fusion of this scaffold with:

Pyrazoles: To create dual-action anti-inflammatory agents.

Sulfonamides: To target Carbonic Anhydrase (CA) isoforms IX and XII for hypoxic tumor

therapy.

Researchers are advised to prioritize the Van Leusen synthesis for library generation due to its

tolerance of the chlorine substituent and high yields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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